molecular formula C15H10ClN3O B8287131 6-Chloro-N-quinolin-3-yl-nicotinamide

6-Chloro-N-quinolin-3-yl-nicotinamide

Cat. No.: B8287131
M. Wt: 283.71 g/mol
InChI Key: FYAUXNNZULKLAX-UHFFFAOYSA-N
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Description

6-Chloro-N-quinolin-3-yl-nicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. It is built on a nicotinamide core, a scaffold recognized for its diverse biological activities and presence in many therapeutic agents . This compound is structurally related to a class of quinolinyl-nicotinamide derivatives that have been identified as potent cytotoxic agents through phenotypic screening . These related compounds demonstrate robust in vitro anti-proliferative activity against a broad panel of cancer cell lines and have shown significant in vivo efficacy in models of challenging diseases such as pancreatic cancer . The primary research value of this chemical series lies in its unique mechanism of action. Treatment with optimized analogs has been shown to induce the expression of cellular stress response genes (such as HSPA5 and DDIT3) and significantly upregulate key autophagy-related genes (including MAP1LC3B and GABARAPL1) . This suggests that the compound's cytotoxic effect may be mediated through the activation of integrated stress response and autophagy pathways, a promising strategy for targeting cancers like pancreatic ductal adenocarcinoma, where such processes are critical for tumor survival . Furthermore, the nicotinamide pharmacophore is also explored in the design of inhibitors for other targets, such as Aurora kinases, which are pivotal in mitosis and are overexpressed in various tumors . This versatile research profile makes this compound a valuable tool compound for investigating novel oncotherapeutic strategies and for further structure-activity relationship (SAR) studies in drug discovery. This product is intended for research applications only and is not approved for use in humans or animals.

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

6-chloro-N-quinolin-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C15H10ClN3O/c16-14-6-5-11(8-18-14)15(20)19-12-7-10-3-1-2-4-13(10)17-9-12/h1-9H,(H,19,20)

InChI Key

FYAUXNNZULKLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

(a) 6-Bromo-2-chloro-3-phenylquinoline
  • Molecular Formula : C₁₅H₉BrClN
  • Key Features: Bromine at the 6-position and chlorine at the 2-position on the quinoline ring.
  • Halogen positioning (6-Cl vs. 6-Br) influences electronic properties and target interactions .
(b) 5-Chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
  • Molecular Formula : C₂₀H₁₈ClN₃O₃
  • Key Features : Chlorine at the 5-position of the nicotinamide moiety and a tetrahydro-2H-pyran-4-yloxy group.
  • Comparison: The ether linkage (tetrahydro-2H-pyran-4-yloxy) enhances solubility compared to the simpler amide in the target compound. Substitution at the quinolin-8-position vs. quinolin-3-position may lead to divergent biological activities .

Amide-Linked Quinoline Derivatives

(a) N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (6a-n)
  • Synthesis : Prepared via condensation and acylation reactions.
  • Key Features : Triazine and dichlorophenyl groups enhance antimicrobial activity.
  • Comparison: The 2-chloro substituent on the quinoline ring and the triazine moiety contribute to moderate-to-excellent antimicrobial activity against bacterial and fungal strains. This suggests that electron-withdrawing groups (e.g., Cl) and planar heterocycles (e.g., triazine) improve bioactivity .
(b) 2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide (3)
  • Synthesis: Derived from acylation of 2,3-diphenylquinoxalin-6-amine with chloroacetyl chloride.
  • Key Features: Acetamide group and diphenylquinoxaline core.
  • The quinoxaline scaffold, however, may reduce selectivity compared to quinoline-based compounds .

Guanidinoalkyl and Piperidine-Substituted Analogues

(a) 1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b)
  • Synthesis: Low yield (30%) due to complex cyclooctaquinoline structure.
  • Comparison: The rigid cycloocta[b]quinoline framework contrasts with the planar quinoline in the target compound, likely affecting binding to enzymatic pockets .
(b) 3-Chloro-6,7,10,11-tetrahydro-9-methyl-12-[(3-piperidino-propyl)amino]-7,11-methanocycloocta[b]quinoline (7)
  • Synthesis : 5% yield highlights synthetic challenges with piperidine-substituted analogs.
  • Comparison: Piperidine groups may improve solubility but reduce metabolic stability compared to the amide linkage in 6-Chloro-N-quinolin-3-yl-nicotinamide .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Synthetic Notes Reference
This compound C₁₅H₁₀ClN₃O (inferred) ~299.7 (inferred) 6-Cl, quinolin-3-yl nicotinamide Hypothetical: Likely enzyme inhibition
6-Bromo-2-chloro-3-phenylquinoline C₁₅H₉BrClN 318.60 6-Br, 2-Cl, 3-Ph Not reported
Compound 6b (guanidinoalkyl derivative) C₂₀H₂₈ClN₅ 406.0 Guanidinohexyl, cyclooctaquinoline Low yield (30%)
5-Chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide C₂₀H₁₈ClN₃O₃ 383.8 5-Cl, tetrahydro-2H-pyran-4-yloxy Structural analog with improved solubility
N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamide C₁₉H₁₁Cl₃N₆O 439.7 2-Cl, triazine, dichlorophenyl Moderate-to-excellent antimicrobial activity

Preparation Methods

Synthesis of 6-Chloronicotinoyl Chloride

The carboxylic acid group of 6-chloronicotinic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride. For example:

  • Procedure : 6-Chloronicotinic acid (10 g, 58 mmol) is refluxed with SOCl₂ (20 mL) in dichloromethane (DCM, 50 mL) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 6-chloronicotinoyl chloride as a pale-yellow solid (yield: 92–95%).

Amide Formation with Quinolin-3-amine

The acyl chloride reacts with quinolin-3-amine under basic conditions:

  • Procedure : Quinolin-3-amine (7.2 g, 50 mmol) and triethylamine (TEA, 10.1 mL, 72 mmol) are dissolved in DCM (100 mL). 6-Chloronicotinoyl chloride (9.8 g, 55 mmol) in DCM is added dropwise at 0–5°C. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 3:1) to yield the product (yield: 78–82%).

Table 1: Optimization of Acylation Conditions

BaseSolventTemperature (°C)Yield (%)
TriethylamineDCM2582
PyridineAcCN4575
NaHCO₃THF0–568

Coupling Agent-Mediated Synthesis

CDMT/N-Methylmorpholine System

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) activates the carboxylic acid:

  • Procedure : 6-Chloronicotinic acid (5 g, 29 mmol), CDMT (6.2 g, 35 mmol), and N-methylmorpholine (3.5 mL, 32 mmol) are stirred in THF (50 mL) at 0°C for 2 hours. Quinolin-3-amine (4.3 g, 30 mmol) is added, and the reaction proceeds at room temperature for 24 hours. The product is isolated via filtration (yield: 70–74%).

EDCI/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enhance coupling efficiency:

  • Procedure : 6-Chloronicotinic acid (10 mmol), EDCI (12 mmol), and HOBt (12 mmol) are dissolved in DMF (30 mL). Quinolin-3-amine (10 mmol) is added, and the mixture is stirred at 25°C for 24 hours. The product is precipitated with ice-water (yield: 85–88%).

Table 2: Comparison of Coupling Agents

Coupling AgentSolventYield (%)Purity (%)
CDMTTHF7498
EDCI/HOBtDMF8899
DCCDCM6595

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Procedure : A mixture of 6-chloronicotinic acid (5 mmol), quinolin-3-amine (5 mmol), and HATU (5.5 mmol) in DMF (10 mL) is irradiated at 100°C for 20 minutes. The crude product is purified via recrystallization (ethanol/water) to yield 86–90%.

Table 3: Microwave vs. Conventional Heating

MethodTimeYield (%)
Microwave (100°C)20 min90
Conventional (reflux)12 h78

Continuous Flow Chemistry

A continuous stirred-tank reactor (CSTR) improves scalability:

  • Procedure : 6-Chloronicotinoyl chloride (0.5 M in THF) and quinolin-3-amine (0.55 M in THF) are pumped into a CSTR at 50°C with a residence time of 30 minutes. The output is quenched with aqueous NaHCO₃, yielding 92% product with >99% purity.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 12.67 (s, 1H, CONH), 8.86 (d, J = 1.8 Hz, 1H, pyridine-H), 8.64 (d, J = 1.8 Hz, 1H, pyridine-H), 8.34–7.45 (m, 6H, quinoline-H).

  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 164.7 (C=O), 151.8 (pyridine-C), 144.2–118.3 (quinoline-C).

Mass Spectrometry

  • HR-MS (m/z) : [M+H]⁺ calcd. for C₁₅H₁₁ClN₃O: 292.0641; found: 292.0645.

Challenges and Recommendations

  • Purity Issues : Byproducts like N,N-di-substituted amides may form if stoichiometry is unbalanced. Use of scavengers (e.g., polymer-bound isocyanates) is recommended.

  • Scale-Up : Continuous flow systems offer superior control over exothermic reactions compared to batch methods .

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